![molecular formula C13H18ClNOS B6427831 1-{2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-3,3-dimethylbutan-1-one CAS No. 2034223-78-2](/img/structure/B6427831.png)

1-{2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-3,3-dimethylbutan-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-chloro-1-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethan-1-one” is a chemical compound with the CAS Number: 929974-47-0 . It has a molecular weight of 215.7 . The compound is a powder at room temperature .

Molecular Structure Analysis

The IUPAC name of the compound is 5-(chloroacetyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine . The InChI code is 1S/C9H10ClNOS/c10-5-9(12)11-3-1-8-7(6-11)2-4-13-8/h2,4H,1,3,5-6H2 .Physical And Chemical Properties Analysis

The compound is a powder at room temperature . Unfortunately, other physical and chemical properties like boiling point, melting point, etc., are not available in the sources I found.Applications De Recherche Scientifique

2C-P has been studied for its potential applications in medicine, pharmacology, and biochemistry. In medicine, 2C-P has been studied for its potential use as an antidepressant, as it has been shown to have antidepressant-like effects in animal models. In pharmacology, 2C-P has been studied for its potential use as a psychostimulant, as it has been shown to increase locomotor activity in animal models. In biochemistry, 2C-P has been studied for its potential use as a tool to study the effects of serotonin on the brain, as it has been shown to activate serotonin receptors in vitro.

Mécanisme D'action

The mechanism of action of 2C-P is not fully understood, but it is believed to involve the activation of serotonin receptors in the brain. 2C-P is a serotonin agonist, meaning that it binds to and activates serotonin receptors. This activation of serotonin receptors is thought to be responsible for the antidepressant-like and psychostimulant effects of 2C-P.

Biochemical and Physiological Effects

The biochemical and physiological effects of 2C-P are not fully understood, but it is believed to produce a range of effects. In animal models, 2C-P has been shown to increase locomotor activity and produce antidepressant-like effects. In humans, 2C-P has been reported to produce a range of effects, including stimulation, euphoria, increased visual and auditory acuity, and altered perception of time.

Avantages Et Limitations Des Expériences En Laboratoire

2C-P has several advantages for use in laboratory experiments. It is a relatively easy compound to synthesize and is relatively stable, making it suitable for long-term storage. In addition, 2C-P is relatively non-toxic, making it safe for use in experiments. However, 2C-P does have some limitations for use in laboratory experiments. It is not approved for use in humans, so it cannot be used in clinical trials. In addition, 2C-P has a short half-life, making it difficult to measure its effects over a long period of time.

Orientations Futures

Despite its potential applications, 2C-P remains largely unexplored. There are several potential future directions for 2C-P research. First, further research could be conducted to better understand the mechanism of action of 2C-P and its effects on the brain. Second, further research could be conducted to determine the therapeutic potential of 2C-P in humans. Third, further research could be conducted to explore the potential use of 2C-P as a tool to study the effects of serotonin on the brain. Finally, further research could be conducted to explore the potential use of 2C-P as a psychostimulant.

Méthodes De Synthèse

2C-P was first synthesized in the 1970s by Alexander Shulgin, a chemist and psychopharmacologist. Shulgin's method of synthesis involves the reaction of 2-chloro-5-nitrophenethylamine with dimethylformamide in the presence of sodium hydroxide. This reaction produces the desired product, 2C-P, in a yield of about 40%. The synthesis of 2C-P is relatively simple and can be completed in a few hours.

Safety and Hazards

The compound has been classified with the signal word “Danger” and has the following hazard statements: H302, H315, H318, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 .

Propriétés

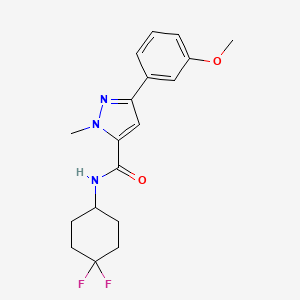

IUPAC Name |

1-(2-chloro-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-3,3-dimethylbutan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClNOS/c1-13(2,3)7-12(16)15-5-4-10-9(8-15)6-11(14)17-10/h6H,4-5,7-8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWYCUALJBZKGAS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(=O)N1CCC2=C(C1)C=C(S2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.81 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-chloro-N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]thiophene-2-carboxamide](/img/structure/B6427748.png)

![2-(2-bromophenyl)-1-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B6427754.png)

![N-[2-(6-fluoro-3-methyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-3-(4-oxo-3,4-dihydroquinazolin-3-yl)propanamide](/img/structure/B6427761.png)

![N-[2-(6-fluoro-3-methyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]furan-3-carboxamide](/img/structure/B6427767.png)

![N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]-2-phenylbutanamide](/img/structure/B6427770.png)

![1-(2H-1,3-benzodioxol-5-yl)-3-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]urea](/img/structure/B6427774.png)

![N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-N'-[(thiophen-2-yl)methyl]ethanediamide](/img/structure/B6427779.png)

![N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide](/img/structure/B6427787.png)

![N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]-2-phenoxyacetamide](/img/structure/B6427789.png)

![N-{2-[3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}-5-(furan-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B6427796.png)

![N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}thiophene-2-carboxamide](/img/structure/B6427808.png)

![2-(3,4-diethoxyphenyl)-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B6427842.png)

![2-(2-fluorophenoxy)-N-{[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}propanamide](/img/structure/B6427848.png)